N,N'-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide)
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Overview
Description
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two oxopyrrolidine-1-carboxamide groups attached to a 2-methyl-1,3-phenylene core. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) typically involves the reaction of 2-methyl-1,3-phenylenediamine with oxopyrrolidine-1-carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated purification systems further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the binding affinity of the compound. The pathways involved in these interactions are often studied using computational modeling and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(1,3-Phenylene)dimaleimide
- 1,1’-(1,3-Phenylene)bis[1H-pyrrole-2,5-dione]
- Oxirane, 2,2’-[1,3-phenylenebis(oxymethylene)]bis-
Uniqueness
N,N’-(2-Methyl-1,3-phenylene)bis(2-oxopyrrolidine-1-carboxamide) is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
66161-19-1 |
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Molecular Formula |
C17H20N4O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-methyl-3-[(2-oxopyrrolidine-1-carbonyl)amino]phenyl]-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C17H20N4O4/c1-11-12(18-16(24)20-9-3-7-14(20)22)5-2-6-13(11)19-17(25)21-10-4-8-15(21)23/h2,5-6H,3-4,7-10H2,1H3,(H,18,24)(H,19,25) |
InChI Key |
RTTOKTPWWVDIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)N2CCCC2=O)NC(=O)N3CCCC3=O |
Origin of Product |
United States |
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